molecular formula C7H11BrClN3 B13472300 1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride

1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride

Katalognummer: B13472300
Molekulargewicht: 252.54 g/mol
InChI-Schlüssel: KIYVQVBPBTVXQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride is a chemical compound that belongs to the class of bromopyrimidines. It is characterized by the presence of a bromine atom attached to a pyrimidine ring, which is further connected to a propan-1-amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride typically involves the bromination of pyrimidine followed by the introduction of the propan-1-amine group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure conditions to ensure the selective bromination of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization can help achieve high purity levels required for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-Bromopyrimidin-2-yl)propan-1-one
  • (5-Bromopyrimidin-2-yl)methanol

Uniqueness

1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride is unique due to the presence of both the bromine atom and the propan-1-amine group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C7H11BrClN3

Molekulargewicht

252.54 g/mol

IUPAC-Name

1-(5-bromopyrimidin-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C7H10BrN3.ClH/c1-2-6(9)7-10-3-5(8)4-11-7;/h3-4,6H,2,9H2,1H3;1H

InChI-Schlüssel

KIYVQVBPBTVXQM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=NC=C(C=N1)Br)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.